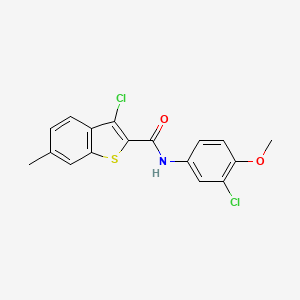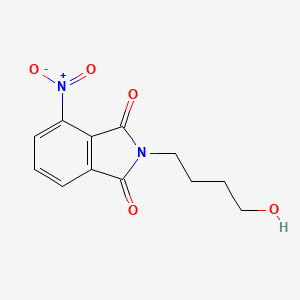![molecular formula C25H28N2O3S B11671574 Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology
Métodos De Preparación
The synthesis of Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the ethyl ester group: This step typically involves esterification reactions using ethanol and an acid catalyst.
Addition of the diethyl groups: Alkylation reactions using diethyl sulfate or similar reagents can introduce the diethyl groups.
Incorporation of the phenylcarbonyl and carbamothioyl groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate precursors.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, depending on the reagents used.
Common reagents and conditions for these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the specific functional groups involved.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases, pending further research and clinical trials.
Industry: It may find use in the development of new polymers, coatings, or other materials with specialized properties.
Mecanismo De Acción
The mechanism by which Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor binding: It could interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
DNA intercalation: The aromatic naphthalene core may allow the compound to insert between DNA base pairs, affecting gene expression and replication.
Comparación Con Compuestos Similares
Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate can be compared to other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene core but differ in their functional groups, leading to variations in reactivity and applications.
Carbamothioyl compounds: These compounds contain the carbamothioyl group, which can influence their biological activity and chemical properties.
Phenylcarbonyl compounds: The presence of the phenylcarbonyl group can affect the compound’s interactions with biological molecules and its overall stability.
The uniqueness of this compound lies in its combination of functional groups and the resulting properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H28N2O3S |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
ethyl 1-(benzoylcarbamothioylamino)-3,3-diethyl-4H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C25H28N2O3S/c1-4-25(5-2)16-18-14-10-11-15-19(18)21(20(25)23(29)30-6-3)26-24(31)27-22(28)17-12-8-7-9-13-17/h7-15H,4-6,16H2,1-3H3,(H2,26,27,28,31) |
Clave InChI |
QSPZMPYGNWOLPE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11671491.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11671494.png)
![4,4'-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11671501.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11671502.png)
![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11671510.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11671513.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11671521.png)
![(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671523.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671533.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
